molecular formula C16H17NO3 B5186890 2-(2-methylphenoxy)ethyl N-phenylcarbamate

2-(2-methylphenoxy)ethyl N-phenylcarbamate

Cat. No.: B5186890
M. Wt: 271.31 g/mol
InChI Key: LKZPRLWKVXEMGT-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)ethyl N-phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenylcarbamate group attached to a 2-(2-methylphenoxy)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)ethyl N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-(2-methylphenoxy)ethanol with phenyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a catalyst, such as a tertiary amine, and is carried out at room temperature to yield the desired carbamate product.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow systems and solid catalysts. For example, the reaction of various amines with dimethyl carbonate in a flow system over solid catalysts has been demonstrated to be an environmentally friendly and efficient method for the synthesis of carbamates .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)ethyl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

    Substitution: The phenylcarbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

2-(2-methylphenoxy)ethyl N-phenylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. For example, as a biofilm inhibitor, the compound may interfere with the signaling pathways and structural components of bacterial biofilms, thereby preventing their formation and growth . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2-methylphenoxy)ethyl N-phenylcarbamate can be compared with other similar compounds, such as ethyl N-(2-phenethyl) carbamate and its analogues These compounds share structural similarities but may differ in their bioactivity, chemical reactivity, and applications

List of Similar Compounds

Properties

IUPAC Name

2-(2-methylphenoxy)ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-13-7-5-6-10-15(13)19-11-12-20-16(18)17-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZPRLWKVXEMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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